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Compound of Interest

Compound Name: (Trichloromethyl)silane

Cat. No.: B8347051

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of
(trichloromethyl)silane, also known as methyltrichlorosilane (MTS) or trichlorosilane (TCS), in
key semiconductor manufacturing processes.

Overview of Applications

(Trichloromethyl)silane is a versatile chemical precursor with several critical applications in
the semiconductor industry. Its reactivity and ability to decompose into silicon-containing films
make it indispensable for producing high-purity silicon and fabricating complex microelectronic
devices. Key applications include the production of polysilicon, the epitaxial growth of silicon
and silicon carbide, the deposition of silicon nitride films, and the formation of protective
surface coatings.

Key Applications and Experimental Protocols
Polysilicon Production via the Siemens Process

High-purity polysilicon is the foundational material for most semiconductor wafers. The
Siemens process is a widely used industrial method for producing electronic-grade polysilicon
from trichlorosilane.[1][2]
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Experimental Protocol:

o Feedstock Preparation: Metallurgical-grade silicon is reacted with hydrogen chloride (HCI)
gas in a fluidized bed reactor at approximately 300°C and 2-4 barG to produce trichlorosilane
(TCS).[3] The resulting TCS is purified through distillation.[1]

e Chemical Vapor Deposition (CVD): A mixture of purified TCS and hydrogen gas is introduced
into a CVD reactor containing heated silicon rods (filaments) at around 1100°C.[3]

o Deposition: The TCS decomposes on the hot silicon rods, depositing high-purity
polycrystalline silicon. This is a batch process where the polysilicon is harvested once the
rods reach a desired diameter.[3]

o Byproduct Recycling: The primary byproduct, silicon tetrachloride (SiCl4), is collected and
can be converted back to TCS through hydrochlorination.[1]

Process Parameters:

Parameter Value Reference

Reactor Temperature ~1100 °C [3]

Trichlorosilane (TCS),
Feed Gases [3]
Hydrogen (H2)

Process Type Batch [3]

Logical Diagram of the Siemens Process:
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Caption: Workflow for polysilicon production using the Siemens process.

Silicon Epitaxy via Chemical Vapor Deposition (CVD)

Epitaxial growth of a thin, single-crystal silicon layer on a silicon substrate is crucial for
enhancing the performance of semiconductor devices.[4] Trichlorosilane is a common
precursor for this process.[4][5]

Experimental Protocol:
o Substrate Preparation: A single-crystal silicon wafer is placed in a CVD reactor.

o Purge and Heat: The reactor is purged with hydrogen gas to remove air and then heated to
the deposition temperature.

o Etching (Optional): An HCI etch may be performed at 1150-1200°C for approximately 3
minutes to clean the wafer surface.

» Deposition: A gaseous mixture of trichlorosilane (TCS) and hydrogen is introduced into the
reactor. The wafer and susceptor are heated to the deposition temperature, typically between
900°C and 1150°C.[5]
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» Cool Down: After the desired film thickness is achieved, the TCS flow is stopped, and the
reactor is cooled down under a hydrogen or nitrogen flow.

Process Parameters:

Parameter Value Reference
Deposition Temperature 900 - 1150 °C [5]
Precursor Trichlorosilane (TCS) [41[5]
Carrier Gas Hydrogen (H2) [5]

Optional Etch Temperature 1150 - 1200 °C

Logical Diagram of Silicon Epitaxy CVD:
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Caption: Experimental workflow for silicon epitaxy using TCS.
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Silicon Nitride Film Deposition via LPCVD

Silicon nitride films are used as dielectric layers in semiconductor devices. A common method
for their formation involves a two-step Low-Pressure Chemical Vapor Deposition (LPCVD)
process using dichlorosilane (DCS) and trichlorosilane (TCS).[6]

Experimental Protocol:
e DCS Seeding Layer Deposition:

o A thin silicon nitride seeding layer is deposited on the substrate using a mixture of
dichlorosilane (DCS) and ammonia (NH3).[6]

o This is performed via LPCVD at a temperature of 600-800°C and a pressure of 50-1500
mTorr.[6]

o The typical NH3:DCS gas ratio is between 3:1 and 10:1.[6]
e TCS Silicon Nitride Layer Deposition:

o Following the seeding layer, a thicker silicon nitride layer is deposited using trichlorosilane
(TCS) and ammonia (NH3).[6]

o This step is also performed via LPCVD at a temperature of 500-800°C and a pressure of
50-1500 mTorr.[6]

o The NH3:TCS ratio is typically in the range of 10:1 to 1:2.[6]

Process Parameters:
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Parameter DCS Seeding Layer TCS Layer Reference
Deposition Method LPCVD LPCVD [6]
Temperature 600 - 800 °C 500 - 800 °C [6]
Pressure 50 - 1500 mTorr 50 - 1500 mTorr [6]
Gas Ratio 3:1t0 10:1 10:1to 1:2 [6]

(NH3:Precursor)

Logical Diagram of Silicon Nitride Deposition:
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Step 1: DCS Seeding Layer

LPCVD
Temp: 600-800°C
Pressure: 50-1500 mTorr
Gases: DCS, NH3
Ratio: 3:1 to 10:1

Step 2: TCS Layer

LPCVD
Temp: 500-800°C
Pressure: 50-1500 mTorr
Gases: TCS, NH3
Ratio: 10:1 to 1:2

Methyltrichlorosilane
(MTS)

> Gas Mixture

(H2/MTS Ratio = 30)

Hydrogen (H2) SiC Epitaxial Layer

4H-SIiC Substrate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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